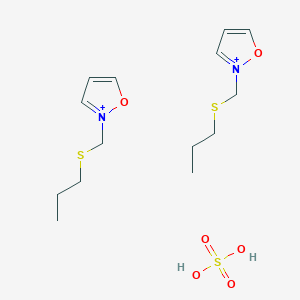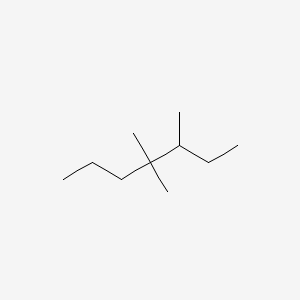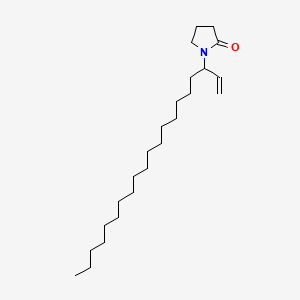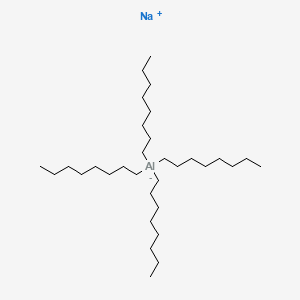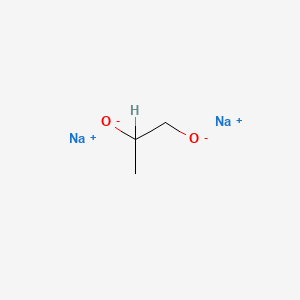
Diethyl N-bromoimidocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-bromoimidocarbonate: is an organic compound with the molecular formula C5H10BrNO2. It is known for its role as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is characterized by the presence of a bromo group attached to an imidocarbonate structure, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl N-bromoimidocarbonate can be synthesized through the reaction of diethyl imidocarbonate with bromine. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction proceeds as follows: [ \text{(C2H5O)2C=NH} + \text{Br2} \rightarrow \text{(C2H5O)2C=NBr} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves the continuous addition of bromine to a solution of diethyl imidocarbonate under controlled temperature and pressure conditions. The process ensures high yield and purity of the product, which is essential for its use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl N-bromoimidocarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, leading to the formation of imidocarbonate derivatives.
Reduction Reactions: The compound can be reduced to diethyl imidocarbonate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of diethyl imidocarbonate oxides.
Common Reagents and Conditions:
Substitution: Amines, in the presence of a base such as triethylamine, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Major Products:
Substitution: Imidocarbonate derivatives.
Reduction: Diethyl imidocarbonate.
Oxidation: Diethyl imidocarbonate oxides.
Wissenschaftliche Forschungsanwendungen
Diethyl N-bromoimidocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of diethyl N-bromoimidocarbonate involves the formation of a reactive intermediate through the cleavage of the bromo group. This intermediate can then react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Diethyl imidocarbonate: Lacks the bromo group, making it less reactive in substitution reactions.
Diethyl N-chloroimidocarbonate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and reaction conditions.
Diethyl N-iodoimidocarbonate: Contains an iodo group, which is more reactive than the bromo group, making it suitable for different types of reactions.
Uniqueness: Diethyl N-bromoimidocarbonate is unique due to its balanced reactivity, making it versatile for various synthetic applications. The presence of the bromo group allows for selective substitution reactions, which are not as easily achieved with the chloro or iodo analogs .
Eigenschaften
CAS-Nummer |
93963-18-9 |
|---|---|
Molekularformel |
C5H10BrNO2 |
Molekulargewicht |
196.04 g/mol |
IUPAC-Name |
N-bromo-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10BrNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
HGOBDYHNTJGKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NBr)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


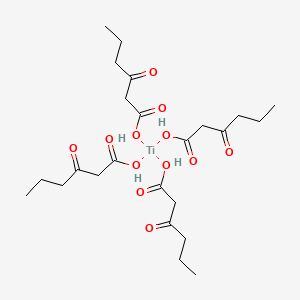

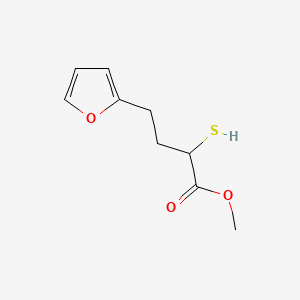
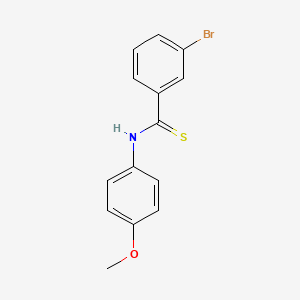
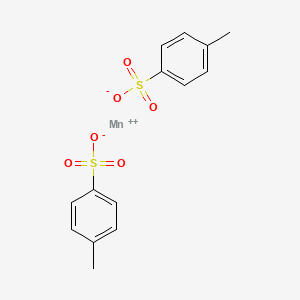


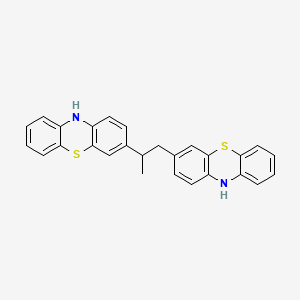
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
